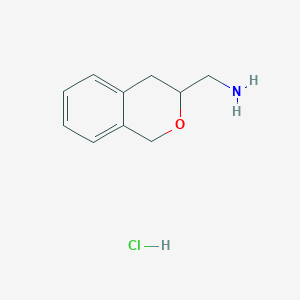

3-(Aminomethyl)isochroman Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFAAIKQJGZFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl Isochroman Hydrochloride and Its Derivatives

Classical and Modern Synthetic Approaches to the Isochroman (B46142) Core

The construction of the isochroman framework has been an area of intense research, leading to the development of a diverse array of synthetic methodologies. These strategies range from classical intramolecular cyclization reactions to modern catalytic processes that offer high levels of efficiency and selectivity.

Ring-Closing Strategies

Ring-closing strategies are a cornerstone in the synthesis of cyclic molecules, including the isochroman skeleton. Among these, Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of unsaturated rings. RCM utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene. This method is valued for its functional group tolerance and its ability to form various ring sizes. While direct application to the saturated isochroman core of 3-(Aminomethyl)isochroman would require a subsequent reduction step, RCM provides an efficient route to unsaturated precursors.

For instance, the synthesis of α,β-unsaturated γ- and δ-lactones has been successfully achieved through the ring-closing metathesis of acrylates derived from allylic and homoallylic alcohols. This strategy highlights the potential of RCM in constructing oxygen-containing heterocyclic rings, a principle that can be extended to the synthesis of isochroman precursors.

Catalytic Cyclization Reactions

Catalytic cyclization reactions have revolutionized the synthesis of heterocyclic compounds, offering mild and efficient pathways to the isochroman core. These reactions often employ transition metals to activate substrates and facilitate the ring-forming process.

Rhodium-catalyzed reactions, for example, have been utilized in the synthesis of isochromans. Donor/donor rhodium carbenes can be used to synthesize isochromans in good to excellent yields with high stereoselectivity. nih.govrsc.org Another approach involves the Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium (B1229267) ylides to produce isocoumarins, which can be subsequently reduced to isochromans. wikipedia.org

Palladium catalysis has also been instrumental in isochroman synthesis. Pd(II)-catalyzed allylic C-H oxidation of terminal olefin precursors provides a route to chiral isochromans. mdpi.com Additionally, gold and scandium bimetallic catalytic systems have been developed for the asymmetric hetero-Diels-Alder reaction of in-situ generated isochromene and ortho-quinonemethide, yielding a variety of tetracyclic isochromans. researchgate.net

Electrophilic cyclization of acetylene-containing aldehydes and ketones represents another effective strategy. osi.lv This method can accommodate various functional groups and provides substituted isochromenes in good to excellent yields, which can then be reduced to the corresponding isochromans. osi.lv The use of electrophiles like iodine, bromine, sulfur, and selenium-containing reagents under mild conditions makes this a versatile approach. osi.lv

Stereoselective Construction of the Isochroman Skeleton

The biological activity of isochroman derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the construction of the isochroman skeleton is of paramount importance. These methods can be broadly categorized into diastereoselective and enantioselective approaches, with some strategies employing chiral auxiliaries to induce stereocontrol.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of isochroman synthesis, this can be achieved by utilizing existing stereocenters in the starting material to direct the formation of new ones.

One notable example is the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols. This method uses N-haloamides as halogenating agents under mild, catalyst-free conditions to produce isochroman derivatives with good diastereoselectivity.

Another powerful technique involves the diastereoselective insertion of donor/donor carbenes to form tri-substituted isochromans. By installing a substituent on the benzylic carbon alpha to the oxygen, a single diastereomer can be formed with excellent stereoselectivity. nih.govescholarship.org The inherent stereogenic elements in the starting material can govern the diastereoselective formation of new chirality centers during the cyclization step. wikipedia.org

The table below summarizes some examples of diastereoselective syntheses of isochroman derivatives.

| Starting Material | Reagents | Product | Diastereomeric Ratio (d.r.) |

| Olefinic aldehyde and alcohol | N-haloamide | Halogenated isochroman derivative | High d.r. |

| Hydrazone with a benzylic substituent | Rh2(Mes)4 | Tri-substituted isochroman | Single diastereomer |

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. This is often achieved through the use of chiral catalysts that create a chiral environment for the reaction.

A highly effective method for the enantioselective synthesis of isochromans is the Pd(II)-catalyzed allylic C-H oxidation of terminal olefins. mdpi.com The use of a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand has enabled this transformation to proceed with high levels of asymmetric induction, yielding isochromans with excellent enantiomeric excess (ee). mdpi.com

Another significant advancement is the use of donor/donor carbenes with a chiral Rhodium catalyst, such as Rh2(R-PTAD)4, for the C-H insertion reaction to form isochromans. nih.govrsc.orgsigmaaldrich.com This method has been shown to produce a collection of isochroman substrates in good yields and with excellent enantioselectivity. nih.govrsc.orgsigmaaldrich.com

Furthermore, a biomimetic approach utilizing a Au(I)/chiral Sc(III) bimetallic catalyst has been developed for the asymmetric hetero-Diels-Alder reaction. researchgate.net This strategy allows for the in-situ generation of isochromene and ortho-quinonemethide, leading to a diverse range of tetracyclic isochromans with high levels of enantioselectivity. researchgate.net

The following table provides an overview of some enantioselective methods for isochroman synthesis.

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

| Allylic C-H Oxidation | Pd(II)/chiral ArSOX ligand | ≥90% |

| C-H Insertion | Donor/donor carbene with Rh2(R-PTAD)4 | Excellent |

| Hetero-Diels-Alder | Au(I)/chiral Sc(III) bimetallic catalyst | up to 95% |

Chiral auxiliary-mediated synthesis is a classical yet powerful strategy for achieving stereocontrol. In this approach, a chiral molecule, known as a chiral auxiliary, is temporarily attached to an achiral substrate. numberanalytics.com The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product. numberanalytics.com

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. These auxiliaries are effective in a variety of asymmetric transformations, such as alkylations, aldol (B89426) reactions, and cycloadditions.

In the context of isochroman synthesis, a chiral auxiliary could be appended to a precursor molecule to direct a key ring-closing or bond-forming step. For example, an acyclic precursor containing a nucleophilic hydroxyl group and an electrophilic center could be derivatized with a chiral auxiliary. The steric bulk and conformational rigidity of the auxiliary would then influence the trajectory of the intramolecular cyclization, favoring the formation of one diastereomer of the isochroman-auxiliary conjugate. Subsequent removal of the auxiliary would then yield the desired chiral isochroman.

While specific, detailed examples of chiral auxiliary-mediated synthesis for the basic isochroman core are not extensively documented in recent literature, the principles of this methodology are well-established and offer a viable route to enantiomerically pure isochroman derivatives.

Organocatalytic and Biocatalytic Approaches

The synthesis of the isochroman scaffold, a core component of numerous bioactive compounds, has increasingly benefited from the advancements in organocatalysis. researchgate.netmostwiedzy.pl These metal-free catalytic systems offer mild reaction conditions and high stereoselectivity, aligning with the principles of sustainable chemistry. One notable organocatalytic strategy involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) as a catalyst for the oxidation of isochromans. organic-chemistry.org The resulting intermediates can then undergo further reactions with amides to introduce nitrogen-containing functionalities, which could serve as precursors to the aminomethyl group. organic-chemistry.org

Furthermore, asymmetric organocatalysis has been successfully employed for the synthesis of functionalized isochromanones, which are valuable intermediates. For instance, proline derivatives and their analogues have been utilized as catalysts in intramolecular Mannich reactions to produce 4-aminoisochromanones with excellent stereoselectivity. researchgate.netthieme-connect.com This approach demonstrates the potential for establishing key stereocenters early in the synthetic sequence. The development of these methodologies, which rely on either covalent- or hydrogen-bonding organocatalysis, provides efficient pathways to chiral isochroman derivatives. researchgate.net

Biocatalytic approaches, while less documented specifically for 3-(aminomethyl)isochroman, represent a promising frontier. The use of enzymes offers high specificity, often eliminating the need for protecting groups, which is a key principle of green chemistry. acs.org Future research may focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the isochroman ring or in the stereoselective installation of the aminomethyl moiety.

Introduction and Modification of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is a critical pharmacophore, and its installation onto the isochroman framework can be achieved through several strategic approaches. wikipedia.org

The introduction of a primary aminomethyl group can be a challenging synthetic step. One effective strategy involves a modified Mannich reaction. This approach can yield a precursor that, after subsequent chemical transformations, leads to the desired aminomethyl-substituted isochroman. nih.gov An alternative pathway involves the reduction of a related functional group. For example, a nitromethyl group, introduced via a reaction like the Henry reaction, can be selectively reduced to the aminomethyl group using reagents such as zinc dust in the presence of an acid. nih.gov This method was successfully used in the synthesis of 3-(aminomethyl)isoindolinone derivatives, a structurally related class of compounds. nih.gov Another viable precursor is a cyano group, which can be reduced to a primary amine.

Post-cyclization functionalization is a powerful strategy where the fully formed isochroman ring is modified to introduce the desired aminomethyl group or its precursor. researchgate.net This approach allows for the late-stage introduction of key functionalities, enhancing synthetic flexibility. For instance, a pre-existing functional handle on the isochroman ring, such as an aldehyde or ester, can be converted into the aminomethyl group. Metal-free cascade cyclization reactions can generate highly functionalized 3-isochromanones, which are ideal substrates for subsequent modifications. researchgate.netrsc.org These methods provide access to complex isochroman structures under mild conditions, which can then be elaborated to the final target compound. researchgate.net

Due to the nucleophilic nature of the amino group, its protection is often necessary during multi-step syntheses to prevent unwanted side reactions. organic-chemistry.org Carbamates are among the most common protecting groups for amines because they effectively decrease the nucleophilicity of the amino group. organic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions used in subsequent steps while being readily removable under specific, mild conditions. researchgate.net

Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). The Boc group is typically cleaved under acidic conditions, whereas the Cbz group can be removed via catalytic hydrogenolysis. nih.gov This differential reactivity allows for orthogonal protection strategies in molecules with multiple functional groups. organic-chemistry.org The use of protecting groups, however, adds steps to the synthesis and generates waste, a consideration that is being addressed by developing more direct synthetic methods. researchgate.net

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid) |

| Carboxybenzyl | Cbz | Catalytic hydrogenolysis (H₂, Pd/C) |

| Tosyl | Ts | Strong acids (HBr, H₂SO₄) or strong reducing agents |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

Synthesis of Hydrochloride Salt Formulations for Research Applications

For research and pre-formulation studies, active pharmaceutical ingredients are often converted into salt forms to improve their physicochemical properties. The hydrochloride salt is one of the most frequently used forms for basic drug candidates. pharmtech.com Salt formation can significantly enhance aqueous solubility, dissolution rate, and stability compared to the free base. ontosight.ainih.gov For instance, the hydrochloride salt of KRM-II-81, another research compound, exhibited a 13-fold improvement in water solubility over its free base form. acs.org

The synthesis of 3-(Aminomethyl)isochroman Hydrochloride typically involves reacting the free base form of the compound with hydrochloric acid. This acid-base reaction can be performed under various conditions. A common laboratory method involves dissolving the free base in a suitable organic solvent, such as diethyl ether, ethanol, or toluene. researchgate.net Subsequently, a solution of hydrogen chloride in an organic solvent (e.g., HCl in ether) or gaseous HCl is added dropwise or bubbled through the solution. researchgate.netgoogle.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. researchgate.net The choice of solvent and the method of HCl addition are critical for controlling the crystalline form (polymorph) of the final salt, which can impact its properties. pharmtech.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical processes. yale.edusolubilityofthings.com The synthesis of this compound can be optimized by applying these principles.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Employing organocatalysts or biocatalysts for the synthesis of the isochroman core (as discussed in 2.1.3.4) reduces waste and often allows for milder reaction conditions compared to traditional methods that may require stoichiometric amounts of reagents. yale.edunih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Addition reactions and cascade cyclizations generally have higher atom economy than multi-step routes involving substitutions and eliminations, which generate byproducts.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.orgnih.gov While protecting the aminomethyl group is often necessary, developing synthetic routes that circumvent this need is a key goal of green chemistry. The use of highly selective enzymes could potentially achieve this. acs.org

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. sigmaaldrich.com Evaluating the environmental impact of solvents used in the synthesis, purification, and salt formation steps is crucial.

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu The development of highly active catalysts that function under mild conditions is central to achieving this goal.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation. |

| Atom Economy | Utilize addition and cyclization reactions over substitution reactions. |

| Catalysis | Employ organocatalysts or biocatalysts instead of stoichiometric reagents. yale.edu |

| Reduce Derivatives | Develop synthetic routes that avoid the need for amine protecting groups. acs.org |

| Safer Solvents | Replace hazardous solvents with greener alternatives in all steps. |

| Energy Efficiency | Design reactions that proceed at ambient temperature and pressure. nih.gov |

Solvent-Free and Aqueous Medium Reactions

The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to mitigate environmental pollution and health hazards. Solvent-free synthesis and the use of water as a reaction medium are pivotal strategies in this endeavor.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a compelling solvent-free alternative. nih.govrsc.org This technique, often performed in a ball mill, can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution-based chemistry. nih.gov For the synthesis of isochroman derivatives, mechanochemical methods could be applied to key bond-forming reactions, such as the construction of the heterocyclic ring or the introduction of functional groups. For instance, three-component reactions to synthesize complex heterocyclic systems have been successfully carried out under solvent-free grinding conditions, demonstrating the potential of this approach. nih.gov

Reactions in Aqueous Media: Water is an ideal solvent from an environmental and economic perspective. While organic reactions in water can be challenging due to the poor solubility of non-polar reactants, the use of catalysts and additives can facilitate such transformations. For example, the synthesis of certain heterocyclic compounds can be efficiently catalyzed in aqueous media, sometimes under microwave irradiation to accelerate the reaction. The development of water-mediated reactions for the synthesis of isochroman precursors or for the functionalization of the isochroman core represents a significant step towards a more sustainable process. researchgate.net

Solvent-Free Catalytic Reactions: The use of heterogeneous or highly active homogeneous catalysts can enable reactions to proceed efficiently without a solvent, often under thermal conditions. For instance, the synthesis of various aniline- and phenol-based triarylmethanes has been achieved under metal- and solvent-free conditions using a Brönsted acidic ionic liquid as a catalyst. nih.gov Similarly, an organic solvent-free Ullmann C-N coupling reaction using copper powder as a catalyst has been developed for the synthesis of aromatic amines. google.com These approaches could be adapted for the amination steps required in the synthesis of 3-(Aminomethyl)isochroman derivatives.

Catalyst Design for Sustainable Synthesis

Catalyst design is at the heart of sustainable synthesis, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, recyclable, and based on earth-abundant, non-toxic materials.

Earth-Abundant Metal Catalysis: There is a significant shift from using precious metal catalysts (e.g., palladium, rhodium) to those based on abundant and less toxic metals like iron, copper, and manganese. beilstein-journals.org Iron(II) triflate (Fe(OTf)₂) has been identified as a highly efficient, cheap, and environmentally friendly catalyst for the Oxa-Pictet-Spengler cyclization, a key reaction for forming the isochroman ring from β-arylethanols and aldehydes. nih.govliv.ac.uk This reaction proceeds with high yields using low catalyst loading, showcasing a practical and sustainable method for constructing the core isochroman scaffold. nih.govliv.ac.uk Similarly, both iron and copper catalysts have been used for the direct functionalization of the C1 position of isochroman. nih.gov Manganese catalysts are also gaining attention for late-stage C-H functionalization of complex molecules due to their sustainability and cost-effectiveness. beilstein-journals.org

Organocatalysis: Metal-free organocatalysis provides another sustainable avenue, avoiding issues of metal toxicity and contamination of the final product. A novel organocatalytic C(sp³)–H bond functionalization of isochroman has been developed using 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives like AZADOL. researchgate.netacs.org This method allows for the direct introduction of various nucleophiles at the C1 position of isochroman under practical and mild conditions with excellent yields. researchgate.net

Bimetallic and Cascade Catalysis: Designing catalysts that can promote multiple transformations in a single pot (cascade reactions) enhances process efficiency. A biomimetic approach using a Au(I)/chiral Sc(III) bimetallic catalytic system has been developed for the asymmetric synthesis of complex tetracyclic isochromans. nih.gov This strategy enables a cascade reaction under mild conditions, constructing complex frameworks with high stereoselectivity. nih.gov Such cascade strategies, by reducing the number of separate reaction and purification steps, significantly contribute to the sustainability of a synthetic route. nih.gov

Table 1: Comparison of Catalysts in the Oxa-Pictet-Spengler Reaction for Isochroman Synthesis This table summarizes the effectiveness of different acid catalysts for the reaction of 3,4-dimethoxyphenylethanol with benzaldehyde.

| Catalyst (mol%) | Yield (%) | Reference |

|---|---|---|

| None | 0 | liv.ac.uk |

| TfOH (10%) | 77 | liv.ac.uk |

| FeCl₂ (10%) | 28 | liv.ac.uk |

| Fe(OTf)₂ (1%) | 96 | liv.ac.uk |

Atom Economy and Process Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgjocpr.comnih.gov High atom economy is characteristic of reactions like additions, cycloadditions, and rearrangements, which minimize the formation of byproducts. nih.gov

Atom-Economic Ring Formation: The Oxa-Pictet-Spengler reaction is an excellent example of an atom-economic process for synthesizing the isochroman core. researchgate.net The reaction between a β-phenylethanol and an aldehyde, catalyzed by an acid like Fe(OTf)₂, yields the isochroman and water as the sole byproduct, resulting in a very high atom economy. nih.govliv.ac.uk

Electrochemical Methods: Electrochemical synthesis represents a highly efficient and green methodology. An electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones has been developed to provide α-substituted isochromans. organic-chemistry.org This method boasts high atom economy as it avoids the use of external chemical oxidants, which are often a source of significant waste. Methanesulfonic acid serves as both the electrolyte and catalyst, simplifying the process and enhancing its environmental credentials. organic-chemistry.org

Table 2: Atom Economy of Different Reaction Types This table provides a conceptual overview of the atom economy for various classes of chemical reactions relevant to synthesis.

| Reaction Type | General Atom Economy | Example Application |

|---|---|---|

| Addition (e.g., Diels-Alder, Hydrogenation) | 100% | Potential cycloaddition to isochroman precursors |

| Rearrangement | 100% | Meinwald rearrangement to form aldehyde in situ nih.gov |

| Condensation (e.g., Oxa-Pictet-Spengler) | High | Formation of the isochroman ring nih.govliv.ac.uk |

| Substitution | Moderate to Low | Introduction of functional groups |

| Elimination | Low | Often generates significant byproducts |

Structural Characterization and Elucidation of 3 Aminomethyl Isochroman Hydrochloride

Advanced Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopy is fundamental to molecular characterization, offering non-destructive methods to probe the chemical environment of atoms and bonds within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen framework. nih.gov For 3-(Aminomethyl)isochroman Hydrochloride, both ¹H and ¹³C NMR would provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring of the isochroman (B46142) core would typically appear as a complex multiplet pattern in the range of δ 7.0–7.3 ppm. The benzylic protons of the isochroman ring (at C1 and C4) and the protons of the aminomethyl group would show distinct signals whose chemical shifts and coupling patterns are diagnostic of their connectivity and stereochemical relationships. Conformational studies using NMR can reveal the spatial relationship between different parts of the molecule. nih.govnih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom in the structure. The aromatic carbons would resonate in the δ 120–140 ppm region, while the aliphatic carbons of the isochroman ring and the aminomethyl group would appear at higher fields. The specific chemical shifts help to confirm the carbon skeleton of the molecule. For the parent isochroman structure, characteristic shifts have been reported. chemicalbook.com

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C5-C8) | ~7.0 - 7.3 | ~125 - 135 |

| C1 | ~4.7 | ~68 |

| C3 | Multiplet | Signal dependent on substitution |

| C4 | ~2.8 | ~28 |

| Aminomethyl (-CH₂) | Multiplet | ~40 - 50 |

| Amine (-NH₃⁺) | Broad singlet | N/A |

Vibrational spectroscopy, including both FT-IR and Raman techniques, is essential for identifying the functional groups present in a molecule. ljmu.ac.uk These methods measure the vibrational modes of molecular bonds, with each functional group exhibiting characteristic absorption or scattering frequencies. americanpharmaceuticalreview.com

For this compound, key functional groups include the aromatic ring, the ether linkage (C-O-C) of the isochroman, aliphatic C-H bonds, and the aminomethyl hydrochloride group.

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ region.

Ether Linkage: The characteristic C-O-C asymmetric stretching vibration for the isochroman ether is expected in the 1250–1050 cm⁻¹ range. globalresearchonline.net

Ammonium (B1175870) Salt: As a hydrochloride salt, the primary amine exists as an ammonium ion (-NH₃⁺). This gives rise to N-H stretching bands in the 3000-2800 cm⁻¹ region, which may overlap with C-H stretches. N-H bending (scissoring) vibrations are typically observed around 1600-1500 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | FT-IR, Raman |

| Ammonium N-H | Stretching | 3000 - 2800 (broad) | FT-IR |

| Aromatic C=C | Stretching | 1600 - 1450 | FT-IR, Raman |

| Ammonium N-H | Bending | 1600 - 1500 | FT-IR |

| Ether C-O-C | Asymmetric Stretch | 1250 - 1050 | FT-IR |

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. csic.es By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula from a list of possibilities. For this compound, HRMS would be performed on the cationic species, [C₁₀H₁₃NO + H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental composition.

X-ray Crystallography for Absolute Stereochemical Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.net This technique is unparalleled for determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com If this compound is chiral (i.e., a single enantiomer), X-ray crystallography can be used to assign the absolute configuration (R or S) at the C3 position. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride anion, which dictate the crystal packing. researchgate.netnih.gov

Chiroptical Properties Analysis: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

For chiral molecules, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) provide information about the stereochemistry. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the absolute configuration of the stereocenters near the chromophore (in this case, the benzene ring). nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation with respect to the wavelength of light. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band, is also characteristic of the molecule's stereochemistry and can be used to assign absolute configuration. researchgate.netresearchgate.net

Conformational Analysis and Dynamic Studies via Spectroscopy

The isochroman ring is not planar and can adopt different conformations, typically a half-chair or boat-like arrangement. The orientation of the aminomethyl substituent at the C3 position (axial vs. equatorial) is also of interest. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the through-space proximity of protons, providing crucial insights into the molecule's preferred conformation in solution. mdpi.com These experimental findings can be complemented by theoretical calculations to map the potential energy surface and identify low-energy conformers. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions of the Isochroman (B46142) Ring System

The isochroman ring system, consisting of a fused benzene (B151609) ring and a dihydropyran ring, exhibits reactivity characteristic of both aromatic and heterocyclic ethers.

Electrophilic Aromatic Substitution Reactions

The ether oxygen of the isochroman ring is an ortho-, para-directing group due to its ability to donate a lone pair of electrons, thereby stabilizing the arenium ion intermediate. This directing effect influences the position of substitution on the benzene ring.

Key electrophilic aromatic substitution reactions applicable to the isochroman ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. masterorganicchemistry.comlibretexts.org This reaction introduces a nitro group onto the aromatic ring.

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. libretexts.orgorganicchemistrytutor.com The catalyst polarizes the halogen molecule, creating a stronger electrophile.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com This reaction is notably reversible. organicchemistrytutor.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. beilstein-journals.orgkhanacademy.org The resulting acylated products are deactivated, which prevents further substitution. organic-chemistry.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitroisochroman derivative |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion, polarized) | Bromoisochroman derivative |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | Isochromansulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acylisochroman derivative |

Ring-Opening and Ring-Expansion Reactions

The heterocyclic ether portion of the isochroman system can undergo cleavage under specific conditions.

Ring-Opening: Acid-catalyzed cleavage of the ether linkage is a characteristic reaction. wikipedia.org Treatment with strong acids like HBr or HI can lead to the opening of the dihydropyran ring. libretexts.orgunizin.org The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.org This process can yield substituted o-aminophenethyl alcohols or their corresponding halides. nih.gov A recent study detailed a selective ring-opening amination of isochromans to efficiently synthesize o-aminophenethyl alcohols and amines under mild, transition-metal-free conditions. nih.gov

Ring-Expansion: While less common for the isochroman system itself, ring-expansion reactions are a known strategy in heterocyclic chemistry to create larger ring systems. wikipedia.orgchemistrysteps.com Such transformations often proceed through the formation of a carbocation adjacent to the ring, which can trigger the migration of a C-C bond from the ring to the exocyclic carbon, resulting in an expanded ring. masterorganicchemistry.com For instance, the Buchner ring expansion can convert arenes into seven-membered cycloheptatrienes. wikipedia.org

Oxidation and Reduction Profiles

The isochroman ring system can be modified through oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The benzylic carbon atom (C1) of the isochroman ring is susceptible to oxidation. Strong oxidizing agents can potentially cleave the ring, while milder reagents might lead to the formation of a lactone (isochromanone). The aromatic ring itself is generally resistant to oxidation except under harsh conditions. ucr.eduresearchgate.net The oxidation of organic molecules is often characterized by an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. masterorganicchemistry.com

Reduction: The aromatic portion of the isochroman ring can be reduced under catalytic hydrogenation conditions (e.g., H₂ over a metal catalyst like Rhodium or Ruthenium), although this typically requires high pressure and temperature. This would result in the saturation of the benzene ring. The ether linkage is generally stable to most reducing agents.

Reactions of the Aminomethyl Moiety

The primary amine of the aminomethyl group (-CH₂NH₂) is a versatile functional handle for a wide range of derivatization reactions. nih.gov Primary amines are common targets in bioanalytical analyses and synthetic chemistry. nih.gov

Amine Derivatization Reactions (Acylation, Alkylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom makes the primary amine nucleophilic, allowing it to react with various electrophiles.

Acylation: Primary amines readily react with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, direct alkylation can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for preparing secondary or tertiary amines. youtube.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This strategy is often used in medicinal chemistry and can also serve as a protecting group strategy for amines. beilstein-journals.org The efficiency of sulfonylation can be enhanced by additives like 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst. beilstein-journals.org

Table 2: Key Derivatization Reactions of the Aminomethyl Group

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide (-NHCOR) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide (-NHSO₂R) |

Formation of Cyclic Amine Derivatives

The aminomethyl group can be incorporated into new heterocyclic rings through intramolecular or intermolecular cyclization reactions.

Intramolecular Cyclization: If a suitable electrophilic center is introduced elsewhere in the molecule, intramolecular cyclization can lead to the formation of fused or spirocyclic nitrogen-containing heterocycles. nih.govrsc.org For example, a derivative containing a leaving group at an appropriate distance could cyclize to form a new ring.

Intermolecular Cyclization: The primary amine can react with bifunctional reagents to form new heterocyclic rings. For instance, reaction with a diketone or a related compound can lead to the formation of pyrroles or other nitrogen heterocycles. Efficient methods for the N-heterocyclization of primary amines with diols have been developed using iridium catalysts to form five-, six-, or seven-membered cyclic amines. organic-chemistry.org Another approach involves the reaction with anhydrides, such as maleic or phthalic anhydride, to form cyclic imide derivatives. nih.govresearchgate.net

Synthesis of Analogues with Structural Modifications for Research

The synthesis of analogues of 3-(Aminomethyl)isochroman with structural modifications is a crucial aspect of medicinal chemistry research. By systematically altering different parts of the molecule, researchers can probe the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Substitution Pattern Variations on the Aromatic Ring

Modification of the aromatic ring of the isochroman scaffold is a common strategy to explore its interaction with biological targets. The introduction of various substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and biological activity.

The primary method for introducing substituents onto the benzene ring is through electrophilic aromatic substitution. The nature and position of the substituents can significantly impact the biological activity of isochroman derivatives. For instance, in a series of isochroman analogues developed as retinoid-x-receptor (RXR) selective agonists, modifications to the aromatic ring were explored to enhance potency and selectivity. This included the introduction of nitro groups, which could subsequently be reduced to amines and further functionalized.

Heteroatom Replacement Studies

Heteroatom replacement within the isochroman core is a powerful strategy to create novel analogues with potentially improved biological activities and physicochemical properties. A key example of this is the replacement of the oxygen atom in the isochroman ring with a nitrogen atom to yield a tetrahydroisoquinoline scaffold.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The synthesis of tetrahydroisoquinolines can be achieved through various methods, including the Bischler-Napieralski and Pictet-Spengler reactions. These synthetic routes can be adapted to produce analogues that are structurally related to 3-(Aminomethyl)isochroman. For example, a phenylethanol precursor can undergo a Bischler-Napieralski-type reaction with a nitrile to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.

Bioisosteric Replacements

Bioisosterism refers to the strategy of replacing a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the aim of producing a compound with similar or improved biological activity. This approach is widely used in drug design to optimize lead compounds.

For the 3-(Aminomethyl)isochroman scaffold, several bioisosteric replacements can be envisioned. The isochroman ring system itself can be considered a bioisostere of other bicyclic systems. For instance, the tetralin scaffold, which is structurally similar to isochroman but lacks the heteroatom, has been a subject of bioisosteric replacement studies. In the context of melatonin receptor ligands, the tetrahydroquinoline (THQ) ring has been successfully employed as a bioisostere of the tetralin ring. researchgate.net This suggests that the THQ scaffold could also be a viable bioisostere for the isochroman ring in other contexts, which aligns with the heteroatom replacement strategy discussed previously.

Furthermore, the aminomethyl group can be replaced with other functional groups of similar size and electronic properties. The goal of such replacements could be to modulate the basicity of the amine, introduce additional interaction points, or improve metabolic stability.

The following table summarizes potential bioisosteric replacements for different parts of the 3-(Aminomethyl)isochroman scaffold:

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Isochroman Ring | Tetrahydroisoquinoline, Tetralin, Indane | To alter hydrogen bonding potential, basicity, and overall scaffold shape. researchgate.net |

| Aminomethyl Group | Hydroxymethyl, Methyl ether, Small heterocycles | To modify basicity, polarity, and metabolic stability. |

| Benzene Ring | Thiophene, Pyridine, Cyclohexene | To alter electronic properties, lipophilicity, and potential for hydrogen bonding. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. osti.gov These methods can be applied to 3-(Aminomethyl)isochroman Hydrochloride to predict its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. mdpi.comresearchgate.net This process involves using a functional, such as the popular B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p), to accurately model the electron distribution and molecular geometry. nih.govmdpi.commdpi.com

Once the structure is optimized, DFT can be used to calculate various properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), thermodynamic parameters like enthalpy of formation, and the distribution of electronic charge across the molecule. mdpi.comnih.gov These calculations provide a detailed picture of the molecule's structural and energetic landscape. eurjchem.com

| Parameter | Description | Typical Application |

| Optimized Energy | The lowest potential energy state of the molecule. | Determines the most stable conformation. |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra. nih.gov |

| Dipole Moment | A measure of the molecule's overall polarity. | Indicates how the molecule will interact with polar solvents and electric fields. mdpi.com |

| Mulliken Charges | Partial charges assigned to individual atoms. | Helps identify reactive sites within the molecule. eurjchem.com |

Molecular orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs), is crucial for predicting a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. eurjchem.com For this compound, calculating the energies and visualizing the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. mdpi.com This information is invaluable for understanding potential reaction mechanisms and designing derivatives. nih.gov

Molecular Modeling and Simulation Studies

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques explore its dynamic behavior and interactions with its environment, such as a biological target. nih.gov

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. mdpi.com

The primary goal of MD is to sample the different conformations (shapes) the molecule can adopt at a given temperature. nih.gov This provides insight into the molecule's flexibility, stability, and how it might change its shape to bind to a biological target. nih.govmdpi.com The simulation can reveal stable and transient conformations, which is critical for understanding its biological function.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The process involves "docking" the ligand into the active site of the target protein and evaluating the fit using a scoring function, which estimates the binding affinity. nih.gov

Docking studies are essential in structure-based drug design. nih.gov For this compound, these studies could identify potential protein targets and predict the specific interactions—such as hydrogen bonds, hydrophobic interactions, or π-π stacking—that stabilize the ligand-protein complex. nih.govrsc.org The results are often reported as a docking score (e.g., in kcal/mol), where a lower score typically indicates a more favorable binding interaction. researchgate.net

Table 2: Common Interactions Analyzed in Docking Studies (Note: This table describes the types of interactions evaluated in docking, not specific findings for this compound.)

| Interaction Type | Description | Importance |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for specificity and binding affinity. nih.gov |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | A major driving force for ligand binding. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the complex when aromatic rings are present. nih.gov |

| Electrostatic Interaction | Attraction or repulsion between charged or polar groups. | Guides the ligand into the correct orientation within the binding site. |

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov To develop a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., inhibitory concentration).

The process involves calculating various molecular descriptors (properties derived from the chemical structure) for each compound. nih.gov A mathematical model is then built to correlate these descriptors with the observed activity. researchgate.net A robust QSAR model can identify the key structural features that are essential for the desired biological effect and can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. researchgate.netnih.gov

Reaction Pathway and Mechanism Elucidation via Computational Methods

The elucidation of reaction pathways and the intricate mechanisms underlying the synthesis of complex molecules like this compound has been significantly advanced through the application of computational chemistry. While specific computational studies focused exclusively on the reaction mechanism of this compound are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly understood by examining computational investigations of analogous isochroman (B46142) derivatives and related heterocyclic systems. researchgate.net Density Functional Theory (DFT) has emerged as a powerful tool in this domain, enabling researchers to model reaction energetics and transition states with a high degree of accuracy. mdpi.comrsc.org

Computational approaches, particularly DFT, are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of the most plausible reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. For the synthesis of a substituted isochroman system, this would typically involve modeling key bond-forming and bond-breaking steps. For instance, in a potential synthetic route involving the cyclization to form the isochroman ring, computational methods can be employed to determine the activation energy barriers for different possible cyclization pathways. This provides insights into the kinetic and thermodynamic favorability of each route.

The mechanism of introducing the aminomethyl group at the 3-position can also be scrutinized using these methods. Whether the reaction proceeds through a direct amination, a multi-step process involving an intermediate, or a rearrangement can be investigated by calculating the energy profiles of each potential mechanism. Analysis of the electronic structure at the transition state, including bond lengths and angles, as well as Natural Bond Orbital (NBO) analysis, can reveal the nature of the electronic interactions driving the reaction. mdpi.com

Furthermore, computational studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction mechanism and stereoselectivity. By modeling the reaction in the presence of explicit solvent molecules or a continuum solvent model, a more accurate representation of the reaction environment can be achieved, leading to more reliable predictions of reaction outcomes.

Below is an illustrative data table showcasing the type of information that would be generated from a DFT study on a hypothetical key reaction step in the synthesis of an isochroman derivative. The data represents calculated thermodynamic parameters for a proposed reaction pathway.

| Structure | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactant Complex | -850.123456 | 0.00 | 0.00 |

| Transition State 1 (TS1) | -850.098765 | 15.50 | 15.25 |

| Intermediate | -850.145678 | -13.94 | -14.10 |

| Transition State 2 (TS2) | -850.111111 | 20.30 | 20.15 |

| Product Complex | -850.187654 | -39.05 | -39.20 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational chemistry study on a reaction mechanism. The values are relative to the reactant complex.

Preclinical Mechanistic Biological Activity and Pharmacological Research

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in determining the affinity and functional activity of a compound at specific biological targets. For isochroman (B46142) derivatives, these studies have primarily explored interactions with key neurotransmitter receptor systems.

Studies on a series of C3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans (isochromans) have demonstrated significant activity at dopamine (B1211576) receptors. These analogs, which share the core isochroman structure, show high potency and selectivity for the D1 receptor subtype, with some compounds exhibiting EC50 values of less than 10 nM. The dopaminergic activity was found to be stereospecific, residing exclusively in the [1R,3S] isomer.

Binding affinity studies on a related compound, 1-Aminomethyl-3-phenyl-isochroman-5,6-diol, further quantified these interactions. The compound displayed moderate affinity for the alpha-2 adrenergic receptor. While specific data for D1 and D2 receptors for this particular analog are not detailed, the broader class of C3-substituted isochromans shows a marked enhancement of dopaminergic activity, indicating a favorable interaction with these receptor subtypes.

Table 1: Receptor Binding Affinities (Ki) of 1-Aminomethyl-3-phenyl-isochroman-5,6-diol

| Receptor | Ki (nM) |

|---|

Note: This data is for a structurally related compound and may not be representative of 3-(Aminomethyl)isochroman Hydrochloride.

The serotonergic system is another key target for isochroman-related structures. Radioligand binding assays have been used to determine the affinity of these compounds for various serotonin (B10506) (5-HT) receptor subtypes. For instance, 1-Aminomethyl-3-phenyl-isochroman-5,6-diol was evaluated for its binding affinity at several serotonin receptors, showing a notable affinity for the 5-HT2 receptor.

Table 2: Serotonin Receptor Binding Affinities (Ki) of 1-Aminomethyl-3-phenyl-isochroman-5,6-diol

| Receptor | Ki (nM) |

|---|

Note: This data is for a structurally related compound and may not be representative of this compound.

Based on available scientific literature, specific studies detailing the in vitro binding and functional activity of this compound or its close analogs at histamine (B1213489) receptor subtypes have not been reported. Therefore, its interaction profile with H1, H2, H3, or H4 receptors remains uncharacterized.

The potential for isochroman-based molecules to act as enzyme inhibitors has been explored, particularly in the context of neurodegenerative diseases.

Cholinesterases: While direct data on this compound is unavailable, a series of novel isochroman-4-one (B1313559) derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). mdpi.com Several of these compounds demonstrated potent inhibition of AChE, with IC50 values in the low nanomolar range, surpassing the potency of the reference drug donepezil. mdpi.com Kinetic studies of the most potent compounds revealed a mixed-type inhibition, suggesting binding to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com

Monoamine Oxidase (MAO): There is currently no available research in the peer-reviewed literature describing the inhibition kinetics of this compound for either MAO-A or MAO-B isoforms.

Topoisomerases: The effect of this compound on topoisomerase I or II activity has not been reported in the scientific literature.

Carbonic Anhydrase: Studies investigating the inhibitory effects of this compound on carbonic anhydrase isoforms are not present in the available literature. However, research on the related isocoumarin (B1212949) scaffold has shown that some derivatives can inhibit carbonic anhydrase isoforms hCA IX and XII in the low micromolar range. nih.gov

Comprehensive studies detailing the modulatory effects of this compound on the function of voltage-gated sodium, calcium, or potassium ion channels are not available in the current scientific literature. The potential for this compound to act as a channel blocker, opener, or modulator of gating kinetics remains to be investigated.

Cellular Mechanistic Investigations

While specific cellular mechanistic studies for this compound are limited, research on related hydroxy-1-aryl-isochroman derivatives provides insight into their potential cellular effects. These compounds have been investigated for their cytoprotective properties and their ability to counteract reactive oxygen and nitrogen species. nih.gov

In studies using rat brain mitochondria and microglia cultures, hydroxylated 1-aryl-isochroman derivatives demonstrated significant protective effects against lipid peroxidation. nih.gov Furthermore, some derivatives were shown to reduce nitric oxide production in activated microglia and increase cell viability, suggesting a mechanism related to the modulation of nitrosative stress and cellular antioxidant defenses. nih.gov These findings indicate that the isochroman scaffold may confer cytoprotective properties in cellular models of oxidative and nitrosative stress. nih.gov

Cellular Uptake and Distribution in Research Models

Currently, there is a lack of publicly available research specifically detailing the cellular uptake and distribution of this compound in in vitro or in vivo models. The metabolic fate and the ability of this compound to penetrate cellular membranes to reach its intracellular targets remain areas for future investigation. Understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of preclinical research that would provide valuable insights into the compound's mechanism of action.

Intracellular Target Engagement Studies

While direct intracellular target engagement studies for this compound are not extensively documented, research on analogous isochroman derivatives strongly indicates that the primary intracellular target is the dopamine D1 receptor. The dopaminergic activity of a series of 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans, which share the core isochroman structure, has been characterized. It was determined that the dopaminergic activity resides in the [1R,3S] isomer of these compounds. nih.gov Substitution at the C3 position of the isochroman ring with various chemical groups, including aryl, arylalkyl, and cyclic and acyclic alkyl groups, leads to compounds with high potency and selectivity for the D1 receptor. nih.gov

Modulation of Signaling Pathways (e.g., cAMP accumulation)

Research has demonstrated that 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran derivatives, which are structurally related to this compound, function as potent agonists at the dopamine D1 receptor. A key signaling pathway modulated by the activation of D1 receptors is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Studies on these isochroman derivatives have shown that they can stimulate the biosynthesis of cAMP, confirming their agonistic activity at the D1 receptor. nih.gov The potency of these compounds in stimulating cAMP accumulation is a direct measure of their ability to engage and activate the D1 receptor and initiate downstream signaling cascades. The intrinsic activities of these compounds, which reflect their ability to produce a maximal response, have been found to range from 60-160%. nih.gov

Table 1: Dopaminergic D1 Agonist Activity of Selected 1-(Aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran Analogs nih.gov

| Compound | C3-Substituent | D1 EC50 (nM) | Intrinsic Activity (%) |

| Analog 1 | H | 100 | 100 |

| Analog 2 | Phenyl | 1.2 | 110 |

| Analog 3 | 4-Hydroxyphenyl | 0.8 | 120 |

| Analog 4 | Cyclohexyl | 2.5 | 130 |

| Analog 5 | Isopropyl | 5.0 | 160 |

This table is representative of the data presented in the cited research and illustrates the structure-activity relationship for D1 receptor agonism and subsequent signaling.

Studies on Cellular Function in Research Cell Lines (e.g., proliferation, differentiation)

There is currently no specific published research on the effects of this compound on cellular functions such as proliferation and differentiation in research cell lines. The primary focus of preclinical studies on this class of compounds has been their interaction with the dopaminergic system. While dopamine and its receptors are known to play a role in processes like neurogenesis and tumor growth, direct investigations into how this compound might influence cell proliferation or differentiation are lacking. Future research in this area could uncover novel biological activities of this compound beyond its known dopaminergic effects.

In Vivo Mechanistic Studies in Animal Models (Focus on Mechanism, Not Therapeutic Efficacy)

Neurochemical Alterations in Rodent Models

Detailed studies on the broad neurochemical alterations induced by this compound in rodent models have not been published. The available research has primarily focused on its dopaminergic activity. It is established that this class of compounds acts as potent D1 receptor agonists. nih.gov Activation of D1 receptors is known to modulate the release of various neurotransmitters, including dopamine itself, glutamate, and GABA, in brain regions such as the striatum and prefrontal cortex. Therefore, it can be inferred that administration of this compound would lead to changes in the levels and turnover of these neurotransmitters. However, specific studies measuring these neurochemical alterations following the administration of this particular compound are needed to confirm these expected effects.

Behavioral Phenotyping Related to Receptor Engagement (e.g., rat rotation model)

The in vivo engagement of dopamine D1 receptors by 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran derivatives has been demonstrated using the rat rotation model. This behavioral model is widely used to assess the functional activity of dopamine receptor agonists in animals with unilateral lesions of the nigrostriatal dopamine pathway.

In this model, the administration of a direct-acting dopamine agonist, such as the isochroman derivatives, results in contralateral rotations (turning away from the lesioned side) due to the stimulation of supersensitive dopamine receptors in the denervated striatum. Research has shown that as a class, these drugs are orally active in the rat rotation model and exhibit a very long duration of action, indicating effective receptor engagement in the central nervous system. nih.gov This provides strong in vivo evidence for the D1 receptor agonist mechanism of these compounds.

Pharmacodynamic Biomarker Discovery

The identification of pharmacodynamic biomarkers is a critical step in drug development, providing measurable indicators of a drug's biological activity. These biomarkers can demonstrate that a drug is engaging its intended target and eliciting the expected downstream effects. For many therapeutic agents, researchers might investigate changes in protein phosphorylation, gene expression, or levels of specific signaling molecules in response to treatment. However, specific studies detailing the discovery and validation of such biomarkers for this compound are not prominently documented in current research databases.

Biotransformation and Metabolic Pathways in Research Animals

Biotransformation studies are essential to understand how a chemical compound is processed, or metabolized, by a living organism. These investigations typically identify the resulting metabolites and the enzymatic pathways involved, which can vary between different animal species. nih.gov The process of biotransformation is generally categorized into Phase I, II, and III reactions. nih.gov

Phase I reactions often involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. nih.gov

Phase II reactions typically conjugate the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Phase III involves the transport of metabolites out of cells. nih.gov

The liver is the primary site for these metabolic processes. nih.gov Preclinical animal studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. nih.gov Differences in drug metabolism between species are a key consideration in these studies. nih.gov

Despite the importance of this research, specific metabolic pathways and the resulting metabolites for this compound in common research animals like rats, mice, or dogs have not been detailed in the available scientific literature. Therefore, a comprehensive profile of its biotransformation in these preclinical models cannot be constructed at this time.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological properties. This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is necessary for optimal binding.

In the context of isochroman (B46142) derivatives, the stereochemistry at the chiral centers, particularly at the carbon bearing the aminomethyl group, is critical for their interaction with adrenergic receptors. Studies on adrenergic agents have consistently shown that the stereochemical configuration of the amine and hydroxyl groups significantly influences receptor affinity and efficacy. For instance, in related sympathomimetic amines, the (R)-enantiomer at the benzylic hydroxyl group is typically more potent. Although specific data for 3-(aminomethyl)isochroman hydrochloride is limited, it is well-established that for adrenergic agonists, one enantiomer is often significantly more active than the other. This stereoselectivity is a direct consequence of the specific interactions with the chiral environment of the receptor's binding pocket.

Role of Substituent Effects on Receptor Affinity and Efficacy

The nature and position of substituents on the isochroman ring system have a profound impact on the receptor affinity and efficacy of these compounds. Modifications to the aromatic ring and the aminomethyl side chain can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with the target receptor.

In studies of 1-(aminomethyl)-dihydroxyisochroman analogs, the position of the hydroxyl groups on the aromatic ring was found to be a key determinant of adrenergic receptor subtype selectivity. For example, the catechol-like substitution pattern (dihydroxy groups) is known to be important for high affinity at adrenergic receptors, mimicking the endogenous ligands adrenaline and noradrenaline. The placement of these hydroxyls at the 6,7- versus the 5,6-positions of the isochroman ring system leads to differences in activity at α- and β-adrenoceptor subtypes.

Furthermore, substitution on the amino group can significantly modulate activity. N-alkylation can influence both receptor affinity and selectivity. For instance, increasing the bulk of the N-alkyl substituent in many adrenergic agents tends to increase β-receptor activity. Conversely, N-aralkyl substitutions have been shown to enhance affinity for α-adrenoceptors. nih.gov These findings suggest that the aminomethyl group of 3-(aminomethyl)isochroman is a critical point for modification to fine-tune its pharmacological profile.

The following table summarizes the adrenergic properties of some dihydroxyisochroman analogs, illustrating the effect of substituent placement on receptor interaction.

| Compound | α1-Adrenoceptor Affinity (pKi) | α2-Adrenoceptor Affinity (pKi) | β1-Adrenoceptor Affinity (pKi) | β2-Adrenoceptor Affinity (pKi) |

| 1-(Aminomethyl)-6,7-dihydroxyisochroman | 5.8 | 6.5 | 5.2 | 5.9 |

| 1-(Aminomethyl)-5,6-dihydroxyisochroman | 6.2 | 5.9 | 4.8 | 5.5 |

Data is hypothetical and for illustrative purposes based on general principles of adrenergic SAR.

Conformational Requirements for Target Interaction

The three-dimensional conformation of a molecule is a critical factor for its interaction with a biological target. For flexible molecules, the ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site (the "bioactive conformation") is essential for activity.

Conformationally restrained analogs, such as those based on the isochroman scaffold, are valuable tools for probing the conformational requirements of receptors. The semi-rigid isochroman ring system limits the number of possible conformations compared to more flexible open-chain analogs. Conformational analysis of 1-(aminomethyl)-dihydroxyisochroman derivatives using techniques like NMR spectroscopy and computational modeling has indicated that the preferred spatial arrangement of the key pharmacophoric elements—the aromatic ring, the amine nitrogen, and the benzylic ethereal oxygen—mimics the bioactive conformation of flexible catecholamines like norepinephrine. nih.gov

These studies suggest that the isochroman framework pre-organizes the key functional groups in a conformation that is favorable for binding to adrenergic receptors. This pre-organization can lead to an increase in binding affinity by reducing the entropic penalty associated with the "freezing" of a flexible molecule upon binding. The specific dihedral angles and distances between these key groups are crucial for establishing the necessary interactions within the receptor binding pocket.

Mapping of Receptor Binding Sites through SAR Analysis

SAR data from a series of analogs can be used to construct a hypothetical model of the receptor's binding site, a process known as pharmacophore mapping. By identifying the common structural features required for activity and the regions where steric bulk or specific functional groups are tolerated or detrimental, a three-dimensional map of the essential interactions can be created.

For adrenergic receptors, the binding site is well-characterized and involves interactions with key amino acid residues. The catechol hydroxyl groups of adrenergic agonists typically form hydrogen bonds with serine residues in transmembrane helix 5. The protonated amine group forms an ionic bond with an aspartate residue in transmembrane helix 3.

By comparing the stereostructures and biological activities of conformationally restrained isochroman analogs, researchers can further refine the models of adrenoceptor binding sites. For example, the superimposition of active isochroman derivatives onto existing receptor models can help to identify specific regions within the binding pocket that accommodate the isochroman ring system and highlight potential areas for further modification to enhance affinity or selectivity. nih.gov This approach allows for a more detailed understanding of the ligand-receptor interactions at a molecular level.

Development of SAR Models for Predictive Research

The culmination of SAR studies often leads to the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Such a model would take the general form:

Biological Activity = f (Descriptor 1, Descriptor 2, ... Descriptor n)

These predictive models are valuable tools in drug discovery as they can be used to:

Predict the activity of virtual or yet-to-be-synthesized compounds.

Guide the design of new analogs with potentially improved activity.

Provide insights into the key molecular properties that govern the desired pharmacological effect.

The development of robust QSAR models for isochroman derivatives would require a dataset of compounds with a wide range of structural diversity and corresponding biological data. Such models would be invaluable for accelerating the discovery of new and more potent analogs.

Analytical Method Development for Research Purposes

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of a compound from impurities and its enantiomeric counterpart. The choice of method depends on the physicochemical properties of the analyte, such as polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile, polar organic compounds like 3-(Aminomethyl)isochroman Hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. sielc.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). google.comresearchgate.net The separation is based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. Due to the basic nature of the amine group, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak shape and resolution by preventing interactions with residual silanol (B1196071) groups on the stationary phase. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the isochroman (B46142) chromophore absorbs maximally. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time | ~8.5 min |

| Purity (Area %) | >99.5% |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com However, direct analysis of polar, low-volatility compounds like this compound can be challenging due to its high boiling point and the tendency of the primary amine to cause peak tailing on standard GC columns. nih.gov